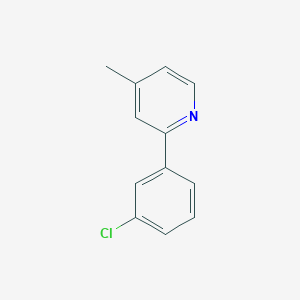
2-(3-chlorophenyl)-4-methylpyridine
Cat. No. B8232062
M. Wt: 203.67 g/mol
InChI Key: MYTJPMRJTBFVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07449601B2
Procedure details


10.0 g (0.064 mol) of 3-Chlorophenylboronic acid, 13.20 g (0.077 mol) of 2-bromo-5-methyl-pyridine, 20.84 g (0.064 mol) of cesium carbonate, 1.47 g (0.0016 mol) of tris(dibenzylideneacetone) dipalladium (0), 1.33 g (0.0038 mol) of di-tert-butyl-pyren-1-yl-phosphane and 100 ml of dioxane were refluxed at room for 12 hours. The reaction mixture was filtered and the solvent was removed under vacuum. The resulting mixture was purified by distillation in vacuum. Yield of 2-(3-chloro-phenyl)-4-methyl-pyridine was 7.09 g (45%) with b.p. at 114° C./0.1 mm. 1H NMR (CD2Cl2) 2.56 (s, 3H, Me) 7.40-8.80 (m, 7H, arom-H). Anal. Calcd. for C12H10ClN (Mol. Wt.: 203,67): C, 70,77; H, 4,95; N, 6,88. Found: C, 70,93; H, 5,14; N, 6,95. The structure has been confirmed by X-ray analysis.


Name
cesium carbonate
Quantity
20.84 g
Type
reactant
Reaction Step One

Name
di-tert-butyl-pyren-1-yl-phosphane
Quantity
1.33 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Br[C:12]1[CH:17]=[CH:16][C:15](C)=[CH:14][N:13]=1.[C:19](=O)([O-])[O-].[Cs+].[Cs+].C(P(C(C)(C)C)C1C2C3=C4C(=CC=2)C=CC=C4C=CC3=CC=1)(C)(C)C>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:14]2[CH:15]=[C:16]([CH3:19])[CH:17]=[CH:12][N:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)C
|
|
Name
|
cesium carbonate
|
|
Quantity
|
20.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
di-tert-butyl-pyren-1-yl-phosphane
|
|
Quantity
|
1.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
1.47 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting mixture was purified by distillation in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 114° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC=CC(=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
